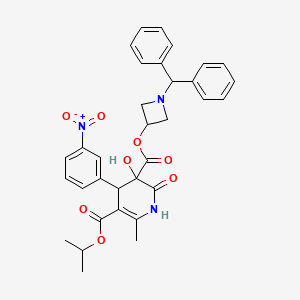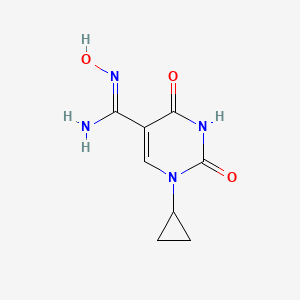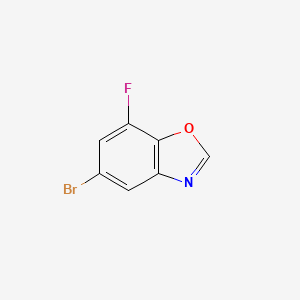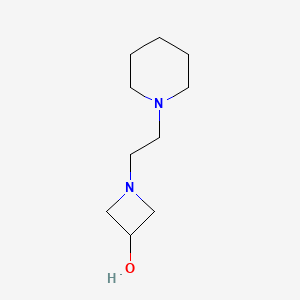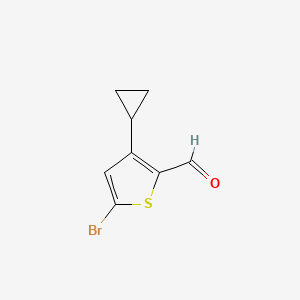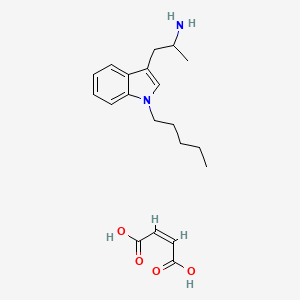
alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate is a synthetic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: Introduction of the pentyl group at the nitrogen atom of the indole ring can be done using alkyl halides in the presence of a base.
Amination: The ethanamine side chain can be introduced through reductive amination or other suitable methods.
Formation of the Butenedioate Salt: The final step involves the reaction of the amine with maleic acid to form the (2Z)-2-Butenedioate salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: A neurotransmitter with an indole core, involved in various physiological processes.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butenedioate salt, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H28N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-(1-pentylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C16H24N2.C4H4O4/c1-3-4-7-10-18-12-14(11-13(2)17)15-8-5-6-9-16(15)18;5-3(6)1-2-4(7)8/h5-6,8-9,12-13H,3-4,7,10-11,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
WKIRJXDKBLEDRV-BTJKTKAUSA-N |
SMILES isomérico |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
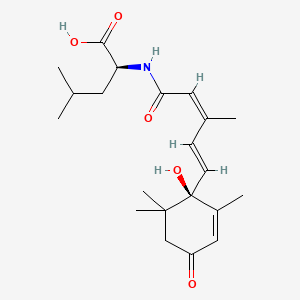
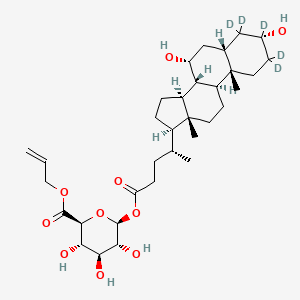
![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
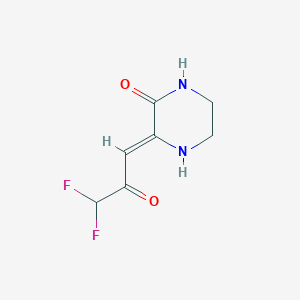
![3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)
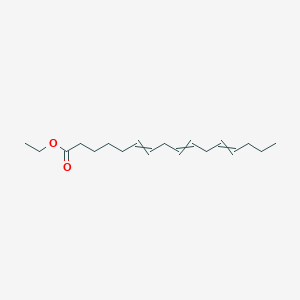
![[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B13439903.png)
